tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate
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Overview
Description
tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound is known for its stability and versatility in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been suggested to interact with bacterial cytoplasmic membranes .
Mode of Action
It’s suggested that similar compounds may cause depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane could potentially disrupt essential cellular processes, leading to bacterial cell death .
Result of Action
Based on its proposed mode of action, it could potentially lead to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(piperidin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl (4-aminocyclohexyl)carbamate
Uniqueness
tert-Butyl ethyl(piperidin-3-ylmethyl)carbamate is unique due to its specific structure, which provides stability and reactivity in various chemical environments. Its versatility in undergoing different types of reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-15(12(16)17-13(2,3)4)10-11-7-6-8-14-9-11/h11,14H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQBAFPDAGXQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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